molecular formula C26H25BrN4O2S B12025315 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 538337-59-6

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12025315
CAS No.: 538337-59-6
M. Wt: 537.5 g/mol
InChI Key: KUNJDCHQEGSHAO-UHFFFAOYSA-N
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Description

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structural features, which include a triazole ring, a benzyl group, a bromophenoxy group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: This step involves the alkylation of the triazole ring with benzyl halides under basic conditions.

    Attachment of the Bromophenoxy Group: This can be done through nucleophilic substitution reactions using bromophenol and suitable leaving groups.

    Formation of the Acetamide Moiety: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenoxy group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles are employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dehalogenated compounds

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Pharmaceutical Development

The compound's triazole ring is significant in medicinal chemistry due to its ability to inhibit enzymes involved in various diseases. Research has indicated that derivatives of triazole compounds can act as antifungal agents and are being explored for their potential in treating cancer and bacterial infections.

Case Study: Antifungal Activity

A study demonstrated that triazole derivatives exhibit potent antifungal properties against strains like Candida albicans. The compound's structural modifications enhance its binding affinity to fungal enzymes, leading to increased effectiveness compared to traditional antifungals .

Agricultural Applications

In agriculture, compounds similar to 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide have been investigated for their potential as fungicides and herbicides. The presence of the triazole moiety contributes to its efficacy in inhibiting fungal growth.

Case Study: Fungicidal Activity

Research indicated that triazole-based compounds can effectively control fungal pathogens in crops such as wheat and barley. Field trials showed a significant reduction in disease incidence when treated with formulations containing this compound .

Material Science

The compound's unique chemical structure also allows it to be used in the development of new materials. Its potential applications include:

  • Polymer Chemistry : As a monomer or additive in polymer synthesis.
  • Nanotechnology : In the creation of nanostructured materials with specific properties.

Case Study: Polymer Development

In a recent study, the incorporation of triazole derivatives into polymer matrices improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Data Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentAntifungal and anticancer agentPotent activity against Candida albicans
Agricultural ScienceFungicide and herbicide potentialEffective control of fungal pathogens
Material ScienceUse in polymer chemistry and nanotechnologyEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring and the bromophenoxy group may play key roles in these interactions, potentially modulating the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is unique due to its combination of a triazole ring, a bromophenoxy group, and a dimethylphenylacetamide moiety. This combination of structural features is not commonly found in other compounds, making it a valuable candidate for further research and development in various fields.

Biological Activity

The compound 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (referred to as compound STK681379 ) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of compound STK681379 can be described by its molecular formula C18H20BrN3O2SC_{18}H_{20}BrN_3O_2S and a molecular weight of 420.33 g/mol. The compound features a triazole ring, a sulfanyl group, and an acetamide moiety which are crucial for its biological interactions .

PropertyValue
Molecular FormulaC18 H20 Br N3 O2 S
Molecular Weight420.33 g/mol
LogP3.3606
Polar Surface Area49.372 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. Specifically, studies have shown that related triazole derivatives possess potent antifungal and antibacterial activities. For instance, mercapto-substituted 1,2,4-triazoles demonstrated superior antifungal activity compared to established antifungal agents like bifonazole and comparable antibacterial efficacy to streptomycin against various pathogens .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. In vitro studies have shown that certain triazole-thione derivatives exhibit cytotoxic effects against cancer cell lines such as HCT116 (human colon cancer). For example, one study reported an IC50 value of 4.363 μM for a related compound, indicating significant anticancer activity . Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .

The biological activity of STK681379 may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can interfere with the function of enzymes critical for pathogen survival.
  • Disruption of Cell Membrane Integrity : Some studies suggest that triazole derivatives can disrupt microbial cell membranes, leading to cell death.
  • Targeting DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis in pathogenic bacteria and cancer cells .

Case Studies and Research Findings

  • Antifungal Activity : A study evaluated various triazole derivatives against Candida species and found that certain modifications significantly enhanced their antifungal potency compared to baseline drugs .
  • Anticancer Activity : In a comparative study involving multiple triazole derivatives, STK681379 exhibited moderate to high cytotoxicity against several cancer cell lines with a notable mechanism involving the inhibition of CDK activity .
  • In Vivo Studies : Preliminary in vivo studies on related compounds have suggested potential efficacy in reducing tumor size in animal models; however, specific data on STK681379 remains limited.

Properties

CAS No.

538337-59-6

Molecular Formula

C26H25BrN4O2S

Molecular Weight

537.5 g/mol

IUPAC Name

2-[[4-benzyl-5-[(4-bromophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C26H25BrN4O2S/c1-18-8-9-19(2)23(14-18)28-25(32)17-34-26-30-29-24(16-33-22-12-10-21(27)11-13-22)31(26)15-20-6-4-3-5-7-20/h3-14H,15-17H2,1-2H3,(H,28,32)

InChI Key

KUNJDCHQEGSHAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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